5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, an oxazole ring, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The oxazole ring is then formed through cyclization reactions, and the final step involves the introduction of the carbonitrile group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the benzyl group under specific conditions.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction, often involving the condensation of appropriate precursors.
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile include:
- 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
- 6-(4-Benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-Benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C22H22N4O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H22N4O/c1-17-7-9-19(10-8-17)21-24-20(15-23)22(27-21)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10H,11-14,16H2,1H3 |
InChI Key |
YFXZUPSUDLXIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.